Dalapon methyl ester
Description
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Properties
CAS No. |
17640-02-0 |
|---|---|
Molecular Formula |
C24H25NO3 |
Synonyms |
2,2-Dichloropropanoic acid methyl ester |
Origin of Product |
United States |
Contextualization of Dalapon Methyl Ester Within Contemporary Chemical Research
Historical Overview of Dalapon (B104946) and its Derivatives in Chemical Science
Dalapon, also known as 2,2-dichloropropionic acid, is an organochlorine herbicide that was historically used for controlling annual and perennial grasses in various agricultural and non-crop areas. herts.ac.uknih.govorst.educhemicalbook.comca.gov It functions as a selective, systemic herbicide absorbed through leaves and roots, inhibiting lipid synthesis or interfering with plant growth by disrupting cell division and elongation. herts.ac.ukontosight.aiontosight.ai While dalapon itself is the active herbicidal compound, it was often formulated and applied as its salts, such as the sodium or magnesium salts, due to their higher water solubility compared to the free acid. orst.eduontosight.aiherts.ac.ukresearchgate.net The use of dalapon has been restricted or cancelled in many regions, including the U.S. nih.govca.gov
Research into dalapon's behavior in the environment and its interactions with biological systems has been a focus of chemical science. Studies have investigated its persistence in soil and water, its mobility, and its degradation pathways, including microbial decomposition and hydrolysis. chemicalbook.comasm.org Early research also explored its mechanism of action, suggesting it might affect various enzyme pathways and potentially act as a protein precipitant at high concentrations. chemicalbook.comcambridge.orgcambridge.org
Derivatives of dalapon, including esters like dalapon methyl ester, have primarily emerged in chemical science as analytical tools. The need for sensitive and efficient methods to detect and quantify dalapon residues in various matrices, such as water and plant tissues, led to the development of derivatization techniques. jfda-online.comacs.orgnemi.govncl.edu.tw
Significance of Esterification in the Academic Study of Dalapon
Esterification, specifically the conversion of dalapon (a carboxylic acid) to this compound, holds significant importance in the academic study and analysis of dalapon for several key reasons:
Enhanced Volatility for Gas Chromatography (GC): Dalapon, as a free acid, can exhibit poor chromatographic properties, leading to issues like tailing peaks and lower sensitivity in GC analysis. jfda-online.comacs.org Converting the carboxylic acid group to a methyl ester significantly increases the compound's volatility. jfda-online.com This makes this compound far more amenable to analysis by gas chromatography, a widely used and sensitive technique for separating and detecting organic compounds. jfda-online.comacs.orgnemi.govncl.edu.tw
Improved Detection by Electron Capture Detector (ECD): Gas chromatography is often coupled with specific detectors. The electron capture detector (ECD) is highly sensitive to halogenated compounds like dalapon. jfda-online.comacs.orgnemi.gov Esterification to the methyl ester allows for efficient detection using ECD, enabling the quantification of very low concentrations of dalapon residues. jfda-online.comacs.orgncl.edu.tw
Facilitating Residue Analysis: Due to its historical use as a herbicide, monitoring dalapon levels in environmental samples (water, soil) and agricultural products is necessary. ca.govacs.orgnemi.govncl.edu.tw Esterification provides a reliable method for sample preparation, ensuring accurate and sensitive determination of dalapon residues in complex matrices. jfda-online.comacs.orgnemi.govncl.edu.tw Research findings demonstrate the efficiency of this approach in extracting and quantifying dalapon. jfda-online.comncl.edu.tw
Detailed research findings highlight the effectiveness of esterification conditions. For instance, studies have shown that heating dalapon with a sulfuric acid methanolic solution at 50°C for a specific duration can achieve high esterification percentages, significantly improving GC-ECD analysis results compared to other derivatization methods. jfda-online.com
Here is a data table illustrating esterification efficiency under different reaction times:
| Reaction Time (min) | Esterification (%) |
| 0 | 0 |
| 30 | ~95 |
| 60 | ~95 |
| 90 | >95 |
| 120 | ~100 |
| 150 | ~100 |
Data based on research findings on dalapon esterification for GC analysis. jfda-online.com
Scope and Research Imperatives for this compound
The primary scope of research involving this compound lies within analytical chemistry and environmental science. Its role is predominantly as a target analyte or a synthesized standard for the detection and quantification of dalapon. fishersci.comscbt.comsigmaaldrich.comcymitquimica.com
Key research imperatives for this compound include:
Method Development and Validation: Ongoing research focuses on developing and validating robust analytical methods for detecting this compound in various sample types, such as drinking water. nemi.govepa.gov This involves optimizing extraction procedures, esterification conditions, and GC parameters to achieve high sensitivity, accuracy, and reproducibility. jfda-online.comacs.orgnemi.govncl.edu.tw
Environmental Monitoring: this compound serves as a crucial indicator in environmental monitoring programs to assess the presence and levels of dalapon residues in water bodies and potentially other environmental compartments. acs.orgnemi.govepa.gov Research supports its use in such monitoring efforts. acs.orgnemi.govepa.gov
Development of Analytical Standards: this compound is synthesized and used as an analytical standard for calibrating instruments and validating analytical methods. fishersci.comscbt.comsigmaaldrich.comcymitquimica.com Research is essential to ensure the purity and accuracy of these standards.
Investigating Analytical Interferences: Studies are conducted to identify and mitigate potential interferences that may affect the accurate detection and quantification of this compound during analysis, particularly in complex sample matrices. nemi.gov
While this compound's primary significance is analytical, research imperatives are driven by the need for reliable methods to study the environmental fate and historical presence of its parent compound, dalapon.
Synthetic Pathways and Chemical Derivatization of Dalapon Methyl Ester
Established Synthetic Routes and Mechanistic Considerations
Several synthetic pathways have been explored for the preparation of Dalapon (B104946) methyl ester.
Synthesis from 2-Chloro-1,1-Dimethoxypropane (B1599945)
One reported synthetic route for Dalapon methyl ester involves 2-chloro-1,1-dimethoxypropane as a precursor. While specific detailed mechanistic studies for this particular conversion to this compound were not extensively found in the provided search results, 2-chloro-1,1-dimethoxypropane (CAS 87894-32-4) is listed as a precursor in some synthesis routes for this compound. molbase.comguidechem.comchemicalbook.comsigmaaldrich.commolbase.com
Acid-Catalyzed Esterification of 2,2-Dichloropropionic Acid with Methanol (B129727)
A common and well-documented method for synthesizing this compound is the acid-catalyzed esterification of 2,2-dichloropropionic acid with methanol. molbase.comguidechem.comchemicalbook.comncl.edu.twjfda-online.com This reaction is a type of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. numberanalytics.comlidsen.com
The mechanism typically involves the protonation of the carbonyl oxygen of 2,2-dichloropropionic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. Proton transfer steps follow, leading to the elimination of water and the formation of the methyl ester. The acid catalyst is regenerated in the final step.
In the context of this compound synthesis, 2,2-dichloropropionic acid (Dalapon) reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound and water. ncl.edu.twjfda-online.com This reaction increases the volatility of dalapon, which is relevant for analytical techniques like gas chromatography. ncl.edu.tw
Methodological Enhancements in Esterification Processes
Optimizing the conditions for the acid-catalyzed esterification of 2,2-dichloropropionic acid with methanol is crucial for improving the yield and purity of this compound.
Optimization of Reaction Conditions for Yield and Purity
Optimization of esterification reactions generally involves controlling parameters such as temperature, reaction time, and the ratio of reactants. For the synthesis of methyl esters, including this compound, reaction temperature and time have been shown to influence derivatization efficiency. ncl.edu.twjfda-online.com For instance, heating a mixture of dalapon standard solution with a sulfuric acid methanolic solution at 50°C for varying times demonstrated that longer reaction times (120 and 150 minutes) resulted in approximately 100% derivatization, compared to about 95% at shorter times (30 and 60 minutes). ncl.edu.twjfda-online.com This suggests that sufficient reaction time at an appropriate temperature is necessary for complete conversion. Optimizing reaction conditions, including temperature, pressure, and solvent, along with using a suitable catalyst and monitoring the reaction, can help maximize yield and minimize side reactions in esterification processes. numberanalytics.com The optimal temperature for Fischer esterification is often between 50°C and 100°C, depending on the specific reactants and catalyst. numberanalytics.com
Influence of Catalysts and Cosolvents on Derivatization Efficiency
Acid catalysts are commonly employed to facilitate the esterification of carboxylic acids with alcohols. Strong inorganic or organic acids, such as sulfuric acid and hydrochloric acid, are effective in protonating the carboxylic acid group. numberanalytics.comlidsen.comresearchgate.net Sulfuric acid has been specifically mentioned as a suitable catalyst for the esterification of carboxylic acids with methanol. lidsen.comgoogle.com Other catalysts, including solid acid catalysts, have also been investigated for esterification reactions, offering advantages in terms of recyclability and environmental friendliness compared to homogeneous catalysts. researchgate.netmdpi.com Examples of heterogeneous catalysts studied for esterification include zeolites, silicates, metallic salts, and metal-organic frameworks (MOFs). researchgate.netmdpi.comnih.gov
While the primary reaction for this compound synthesis involves 2,2-dichloropropionic acid and methanol, the use of cosolvents can influence the efficiency of esterification reactions by affecting solubility, reaction rate, and equilibrium. Although specific cosolvents for this compound synthesis were not detailed in the provided results, cosolvents are generally used in agrochemical formulations to increase solvent power. googleapis.com The choice of solvent and catalyst is critical in achieving high yields and purity in esterification reactions. numberanalytics.com
Theoretical Considerations of Ester Bond Formation and Stability
The formation of the ester bond in this compound occurs through a nucleophilic acyl substitution mechanism. The reaction involves the attack of the oxygen atom of methanol on the carbonyl carbon of 2,2-dichloropropionic acid, facilitated by acid catalysis. The stability of the ester bond in this compound is influenced by the electron-withdrawing nature of the two chlorine atoms on the alpha carbon. These electronegative atoms can affect the electron density around the carbonyl group and the ester linkage, potentially influencing its reactivity and stability under various conditions (e.g., hydrolysis). Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide insights into the electronic structure and reactivity of molecules like methyl esters, helping to understand bond stability and reaction pathways. nih.gov Such calculations can reveal information about molecular orbitals (HOMO and LUMO) and charge distribution, which are relevant to understanding chemical transformations. nih.gov
Advanced Analytical Methodologies Utilizing Dalapon Methyl Ester
Gas Chromatography-Electron Capture Detection (GC-ECD) for Quantitative Analysis
Gas Chromatography-Electron Capture Detection (GC-ECD) is a widely used technique for the quantitative analysis of halogenated compounds like dalapon (B104946) methyl ester due to the high electron affinity of the chlorine atoms.
Development and Validation of GC-ECD Methods for Dalapon Methyl Ester
The development of GC-ECD methods for this compound involves optimizing chromatographic conditions and validating method performance parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. For instance, a GC-ECD method developed for residual dalapon in sugarcane, following esterification to this compound, involved extraction with sulfuric acid solution, partition extraction with diethyl ether, and esterification with 10% H₂SO₄ methanolic solution. ncl.edu.twjfda-online.com
Method validation studies have reported varying performance characteristics depending on the matrix and specific protocol used. For the analysis in sugarcane, the method detection limit (MDL) was determined to be 0.01 ppm. ncl.edu.twjfda-online.com Recovery rates for dalapon spiked in sugarcane samples at concentrations ranging from 0.05 to 0.20 ppm were between 89.7% and 109.4%, with a coefficient of variation (CV) of 1.0% to 9.3%. ncl.edu.twjfda-online.com
While specific LOD and LOQ values for this compound in other matrices like water and soil are mentioned as part of method validation jkchemical.comwikidata.orgncl.edu.tw, detailed numerical data for these specific matrices were not consistently provided across the search results in the same format as the sugarcane example. However, the consistent mention of these parameters indicates their importance in method validation for different environmental matrices.
Application in Environmental Matrices (Water, Soil)
GC-ECD methods are applied for the determination of this compound in environmental matrices such as water and soil. jkchemical.comwikidata.orgncl.edu.tw The analysis typically involves extraction of dalapon from the matrix, followed by esterification to this compound before GC-ECD analysis. These methods are crucial for monitoring the presence and persistence of dalapon in the environment resulting from its herbicidal use.
Application in Biological Matrices (Plant Tissues)
GC-ECD is also utilized for the analysis of this compound in biological matrices, such as plant tissues. fishersci.com Similar to environmental matrices, the process involves extraction and esterification of dalapon from the plant tissue prior to GC-ECD analysis. This application is vital for studying the uptake, translocation, and metabolism of dalapon in plants. Method validation in plant tissues, such as maize, has demonstrated acceptable linearity, LOD, LOQ, and recovery rates for this compound analysis by GC-ECD. fishersci.com
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) coupled with gas chromatography provides powerful capabilities for the identification, confirmation, and quantification of this compound, offering higher specificity than ECD.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the identification and confirmation of this compound. fishersci.comsccwrp.orgchem960.comnemi.gov The mass spectrum of this compound provides a unique fingerprint that can be matched against reference spectra for positive identification. This is particularly important in complex samples where co-eluting peaks might interfere with ECD analysis. For instance, the peak of this compound detected by GC-ECD can be further identified and confirmed using a GC-MS spectrum. ncl.edu.twjfda-online.comresearchgate.net Qualitative confirmation using GC-MS typically involves comparing the background-corrected mass spectrum of the analyte in the sample extract with that of a standard analyzed under the same chromatographic conditions, with specific criteria for spectral matching. epa.gov
High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOFMS) with Soft Ionization
High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOFMS) coupled with soft ionization techniques, such as Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI), offers enhanced capabilities for the characterization and quantification of this compound. sccwrp.orgchem960.com Soft ionization methods are advantageous as they typically produce prominent molecular ions or protonated molecules with less fragmentation compared to electron ionization (EI). sccwrp.orgscience.gov This allows for easier determination of the molecular weight and provides high mass accuracy, which is crucial for confirming the elemental composition of the analyte. GC-QTOFMS provides high resolution and accurate mass measurements, enabling confident identification and differentiation of this compound from other compounds with similar nominal masses.
While the provided context mentions the application of GC-APCI-QTOF MS for analyzing methyl esters of saturated and polyunsaturated fatty acids , and the general benefits of soft ionization in GC-QTOFMS for screening organic contaminants in water sccwrp.org, the specific application and detailed findings for this compound using GC-QTOFMS with soft ionization were not extensively detailed in the provided snippets. However, the principles described for similar compounds and the technique itself highlight its potential for sensitive and selective analysis of this compound, particularly for identification and confirmation based on accurate mass measurements of intact or protonated molecules.
Method Validation Data Examples (Based on available data):
| Matrix | Analyte | Method Detection Limit (MDL) | Recovery (%) | Coefficient of Variation (CV %) | Concentration Range (Spiked) |
| Sugarcane | Dalapon (as methyl ester) | 0.01 ppm ncl.edu.twjfda-online.com | 89.7 - 109.4 ncl.edu.twjfda-online.com | 1.0 - 9.3 ncl.edu.twjfda-online.com | 0.05 - 0.20 ppm ncl.edu.twjfda-online.com |
| Plant Tissues (Maize) | This compound | Not specified in snippets | Acceptable fishersci.com | Not specified in snippets | Not specified in snippets |
| Water | This compound | Mentioned in validation jkchemical.comwikidata.orgncl.edu.tw | Mentioned in validation jkchemical.comwikidata.orgncl.edu.tw | Mentioned in validation jkchemical.comwikidata.orgncl.edu.tw | Not specified in snippets |
| Soil | This compound | Mentioned in validation jkchemical.comwikidata.orgncl.edu.tw | Mentioned in validation jkchemical.comwikidata.orgncl.edu.tw | Mentioned in validation jkchemical.comwikidata.orgncl.edu.tw | Not specified in snippets |
Isotopic Analysis and Molecular Formula Elucidation
Isotopic analysis using high-resolution mass spectrometry is a powerful tool for confirming the elemental composition and elucidating the molecular formula of a compound. This compound, containing two chlorine atoms, exhibits a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. High-resolution MS can provide accurate mass measurements for the molecular ion and its fragments, allowing for the determination of the elemental composition (C₄H₆Cl₂O₂) by matching the theoretical and experimental isotopic distributions and mass errors nih.govuni.lu. Predicted collision cross section (CCS) values for various adducts of this compound are available, which can further aid in identification and analysis, particularly in hyphenated techniques like ion mobility-mass spectrometry uni.lu.
Methodological Challenges and Interference Mitigation Strategies
Analyzing this compound in complex samples presents several methodological challenges, including matrix effects, chromatographic resolution issues, and the need for robust quality control measures.
Matrix Effects in Complex Sample Analysis
Matrix effects, arising from co-extracted components in complex samples, can significantly impact the accuracy and sensitivity of analytical methods for this compound. These effects can manifest as signal suppression or enhancement in MS, or as interfering peaks in chromatography rsc.orgnih.govaccustandard.com. For instance, analysis of this compound in sugarcane samples by GC-MS showed no apparent interfering peaks in the sample blank, suggesting that the extraction and derivatization procedure effectively minimized matrix interferences in that specific case jfda-online.comncl.edu.tw. However, matrix effects have been observed when analyzing similar chlorinated acid methyl esters in various extracts, such as orange peel, even with soft ionization techniques nih.gov. In water analysis, matrix effects for Dalapon have been reported, although they were found to be not relevant (<25%) in one study when using LC-MS with internal standard calibration rsc.org. Another method for chlorinated acids in drinking water noted a contaminant in local ground and surface water that interfered with Dalapon analysis on the primary column accustandard.com.
Mitigation strategies for matrix effects include optimizing sample extraction and cleanup procedures to reduce the concentration of interfering substances jfda-online.comncl.edu.twaccustandard.com. The use of internal standards is also a common approach to compensate for matrix-induced signal variations rsc.orgsynectics.net.
Chromatographic Resolution and Coelution Management
Effective chromatographic separation is essential to resolve this compound from other co-extracted compounds that could interfere with its detection and quantification. Gas chromatography (GC) is a widely used technique for the analysis of this compound due to its volatility after derivatization jfda-online.comrsc.orgnemi.gov. The choice of GC column stationary phase and optimized temperature programs are critical for achieving adequate resolution jfda-online.comgcms.cz. For example, a DB-1 column was used to separate this compound in sugarcane analysis jfda-online.com.
Coelution, where multiple compounds elute at the same or very similar retention times, can pose a significant challenge. This is particularly relevant when analyzing mixtures of chlorinated herbicides or other related compounds gcms.cz. Using dual-column GC with dissimilar stationary phases can improve the confidence in identification by providing different retention characteristics for the analytes gcms.cz. Mass spectrometry, especially with high resolution or tandem capabilities (MS/MS), provides an additional dimension of selectivity that can help differentiate coeluting compounds based on their mass-to-charge ratio and fragmentation patterns nih.govresearchgate.net. One study noted that while 2,4-DB methyl ester and dinoseb (B1670700) methyl ether slightly overlapped chromatographically, they could be easily identified by GC-QTOFMS because there were no overlapping fragment ions with the same m/z ratio nih.gov.
Quality Control and Method Detection Limit Determination
Rigorous quality control (QC) procedures are fundamental to ensuring the accuracy, precision, and reliability of analytical methods for this compound. These procedures typically include the analysis of laboratory reagent blanks, fortified samples (spikes), and quality control check standards synectics.netgeorgia.gov.
Method detection limit (MDL) studies are performed to determine the lowest concentration of this compound that can be reliably detected by the method accustandard.comsynectics.net. The MDL is defined as the minimum concentration that can be identified, measured, and reported with 99% confidence that the analyte concentration is greater than zero synectics.net. Experimentally determined MDLs are compound, instrument, and matrix dependent accustandard.com. For this compound analysis in sugarcane, an MDL of 0.01 ppm was reported using GC-ECD after derivatization jfda-online.comncl.edu.tw. For Dalapon (presumably analyzed as the methyl ester after derivatization) in drinking water, MDLs are also established as part of validated methods accustandard.comsynectics.net. The minimum reporting level (MRL) is typically set at or above the MDL and represents the lowest concentration that can be reported as a quantified value accustandard.com.
Recovery studies, involving the analysis of fortified matrix samples, are performed to assess the efficiency of the extraction and derivatization procedures and to evaluate matrix effects on quantitative accuracy jfda-online.comncl.edu.twsynectics.net. For Dalapon spiked in sugarcane samples, average recoveries ranged from 89.7% to 109.4% with a coefficient of variation (CV) of 1.0% to 9.3% jfda-online.comncl.edu.tw.
Data Table: Dalapon Recovery in Sugarcane Samples
| Spiked Level (ppm) | Recovery (%) (Average ± Standard Deviation) | Coefficient of Variation (%) |
| 0.05 | 109.4 ± 2.1 | 9.3 |
| 0.10 | 90.7 ± 1.5 | 4.8 |
| 0.20 | 89.7 ± 1.3 | 1.0 |
Data derived from Source jfda-online.comncl.edu.tw. Each value is the average of three triplicate results.
Spectroscopic Techniques for this compound Structural Elucidation
Spectroscopic techniques play a vital role in confirming the structure of this compound and identifying its presence in samples. Mass spectrometry (MS), as discussed earlier, provides information on the molecular weight and fragmentation pattern, which are characteristic of the compound jfda-online.comncl.edu.tw. The molecular ion at m/z 157 and key fragment ions like m/z 97 and 61 are indicative of this compound jfda-online.comncl.edu.tw.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the hydrogen and carbon environments within the molecule, allowing for the confirmation of its structure unl.eduthermofisher.com. While specific NMR spectra for this compound were not directly found in the search results, NMR is a standard technique for structural elucidation of organic compounds, including methyl esters researchgate.netepo.org. ¹H NMR would show signals corresponding to the methyl group protons and the proton on the carbon bearing the chlorine atoms. ¹³C NMR would show signals for the carbonyl carbon, the methyl carbon, and the carbon bearing the two chlorine atoms.
Infrared (IR) spectroscopy can provide information about the functional groups present in this compound, such as the carbonyl stretch from the ester group and C-Cl stretches unl.eduthermofisher.com. Although specific IR data for this compound was not found, IR spectroscopy is a complementary technique to MS and NMR for structural confirmation.
The combination of chromatographic separation (GC) with spectroscopic detection (MS, and potentially IR or NMR if coupled online or used for off-line analysis of collected fractions) provides a powerful approach for the identification and structural elucidation of this compound in complex matrices.
Environmental Transformation and Degradation Kinetics of Dalapon and Its Ester Derivatives
Abiotic Degradation Pathways and Reaction Kinetics
Abiotic processes, such as hydrolysis, photolysis, and chemical interactions, play a role in the breakdown of dalapon (B104946) and its esters in the environment.
Hydrolysis Mechanisms and Half-Lives in Aqueous Environments
Hydrolysis is a significant abiotic degradation pathway for esters in aqueous environments. Herbicide esters generally have a half-life of less than one week in soil, which contains moisture epa.govnewtowncreek.info. For dalapon and its salts, hydrolysis occurs slowly under environmental conditions, with reported half-lives on the order of several months at temperatures below 25 °C nih.govepa.govorst.edu. Hydrolysis of dalapon solutions is accelerated at alkaline pH and with increasing temperature orst.eduepa.gov. For instance, hydrolysis of dalapon sodium salt at 60 °C was 20% complete in 30 hours at pH 2.3, while it was 50% complete in 30 hours when the pH was maintained at 12 epa.gov. The hydrolysis of dalapon leads to the formation of pyruvic acid epa.govepa.gov.
Photolytic and Atmospheric Oxidation Processes
Photolysis, the degradation induced by light, can contribute to the breakdown of dalapon in water. Dalapon absorbs light in the UV spectrum, suggesting that direct photolysis may be an important environmental fate process, although the specific rate of this reaction is not well-established nih.govepa.gov. Photodegradation of dalapon can lead to the formation of pyruvate (B1213749) epa.gov.
In the atmosphere, vapor-phase dalapon is degraded by reaction with photochemically produced hydroxyl radicals. The estimated half-life for this reaction in air is approximately 29 days nih.gov or 72.3 days epa.gov. Atmospheric removal via washout is also possible due to dalapon's high water solubility epa.gov. While information specifically on the atmospheric oxidation of Dalapon methyl ester is limited, esters in the atmosphere can react with oxidants like hydroxyl radicals and ozone, with reaction rates and products depending on the specific ester structure mdpi.com.
Chemical Interactions with Environmental Constituents
While the search results did not provide detailed information on specific chemical interactions of this compound with other environmental constituents, the behavior of dalapon itself can offer some general insights. Dalapon is expected to have very high mobility in soil due to low adsorption to soil particles nih.govorst.edu. Its pKa of 1.74 indicates that it exists primarily as an anion in water and moist soil, which reduces volatilization from water surfaces nih.gov. Interactions with soil organic matter and pH can influence the adsorption and mobility of dalapon fao.org.
Biotic Transformation Mechanisms in Environmental Systems
Microbial degradation is a primary mechanism for the breakdown of dalapon and its derivatives in soil and water.
Microbial Degradation Pathways in Soil and Water Ecosystems
Microbial degradation is expected to occur for dalapon at varying rates depending on soil conditions nih.gov. In soil, microbial degradation and leaching are considered the important environmental fate processes epa.gov. Under conditions favorable for microbial growth, microbial degradation of dalapon can be rapid and complete, often proceeding faster than leaching epa.govorst.edu. The average persistence of dalapon in most agricultural soils during the growing season has been reported to be two to four weeks, although longer persistence (up to six months) has been observed in some soils epa.govepa.gov. Higher temperatures and increased soil moisture accelerate microbial degradation orst.edu. The degradation rate can be inhibited by lack of moisture, low pH, and the addition of large quantities of organic matter epa.gov.
In water bodies like ponds and streams, dalapon disappears via microbial degradation, hydrolysis, and photolysis, with microbial degradation tending to be the most active process orst.edu.
Studies have identified bacteria capable of decomposing dalapon in soil, with their numbers increasing significantly after dalapon application in soils where rapid decomposition occurs nih.gov.
Co-metabolism and Mineralization Processes
Co-metabolism, where a microorganism degrades a substance while metabolizing a primary growth substrate, can play a role in pesticide degradation europa.euoregonstate.edu. Mineralization, the complete breakdown of an organic substance into inorganic compounds (like CO2 and water), is the ultimate outcome of effective biodegradation.
Influence of Environmental Factors on Degradation Rates and Persistence
The degradation of organic compounds in the environment, including herbicides and their derivatives, is influenced by a variety of environmental factors such as microbial activity, hydrolysis, photolysis, temperature, pH, and the presence of organic matter. chemicalbook.comepa.govorst.eduepa.govannualreviews.orgnih.govslideshare.net
For the parent compound, Dalapon, microbial degradation is a significant pathway in both soil and water, particularly under conditions favorable for microbial growth. chemicalbook.comepa.govorst.eduslideshare.net In soil, microbial degradation can lead to a persistence of two to four weeks in most agricultural soils during the growing season, although longer persistence (up to six months) has been observed in certain soil types. chemicalbook.comepa.govorst.edu Higher temperatures and increased soil moisture can accelerate Dalapon degradation in soil. chemicalbook.comorst.edu In aquatic environments, microbial degradation is also considered important and can lead to complete decomposition within approximately one month under favorable conditions. epa.govorst.edu
Hydrolysis is another important abiotic degradation pathway for Dalapon and is expected to be relevant for its methyl ester derivative as well, given the presence of the ester functional group. chemicalbook.comepa.govorst.eduepa.govannualreviews.org Hydrolysis of Dalapon acid and its salts is generally slow under environmental conditions, with half-lives on the order of several months at temperatures below 25°C. nih.govchemicalbook.comepa.govorst.eduepa.gov The rate of hydrolysis increases with increasing temperature and at alkaline pH. nih.govorst.eduepa.gov For esters in general, hydrolysis rates are known to depend strongly on factors such as pH, temperature, photolysis, and biotic factors. acs.org Acid or base catalysis can accelerate the hydrolysis of esters. acs.org
Photolysis, the degradation induced by light, is potentially important for Dalapon in water, as it absorbs light greater than 290 nm, although the specific rates under environmental conditions are not well-established. nih.govchemicalbook.comepa.govorst.eduepa.gov The potential for photolysis of this compound would depend on its specific light absorption properties.
While specific kinetic data for the influence of these environmental factors directly on the degradation rates of this compound are not extensively detailed in the provided information, it can be inferred that similar factors would play a role in its environmental fate. Hydrolysis is likely a primary abiotic transformation pathway for the ester in aqueous environments, with rates influenced by pH and temperature. Microbial degradation could also contribute, potentially cleaving the ester bond or further transforming the molecule.
Formation and Fate of this compound in Environmental Systems
The formation and fate of this compound in environmental systems are not as well-documented as those of the parent compound, Dalapon. The provided search results primarily discuss the formation of this compound in the context of analytical procedures.
Dalapon as a Disinfection Byproduct Precursor in Water Treatment
Dalapon (2,2-dichloropropionic acid) is a known disinfection byproduct (DBP) that can form during water treatment processes, particularly when chlorine is used as a disinfectant. researchgate.netalsenvironmental.co.ukmdpi.comnih.govncl.edu.tw DBPs are created by the reaction of disinfectants with natural organic matter and inorganic salts present in the source water. alsenvironmental.co.ukrestek.comnih.gov Studies have detected Dalapon in potable water samples, and temporal trends have suggested its occurrence is due to in situ formation as a DBP. researchgate.netnih.gov
However, the provided information does not explicitly state that this compound is formed as a DBP during water treatment. The formation of this compound is mentioned in the context of analytical methods for determining Dalapon residues. In these methods, Dalapon acid is reacted with methanol (B129727) in the presence of an acid catalyst (such as sulfuric acid) to form the more volatile methyl ester, which is then analyzed by gas chromatography. ncl.edu.twjfda-online.comresearchgate.netepa.gov This suggests that while Dalapon acid can be a DBP precursor, the methylation to form this compound is primarily an artifact of the analytical process rather than a typical environmental transformation during water disinfection.
Environmental Relevance of Methylated Dalapon Species
The environmental relevance of methylated Dalapon species, specifically this compound, appears to be primarily linked to its use as an analytical standard and as a potential, though not clearly confirmed in the search results, transformation product.
As an analytical standard, this compound is crucial for the accurate quantification of Dalapon residues in various matrices using techniques like gas chromatography. fishersci.comcymitquimica.comncl.edu.twjfda-online.comresearchgate.netepa.govjkchemical.com The derivatization of Dalapon acid to its methyl ester allows for improved volatility and detection by methods such as GC-ECD. ncl.edu.twjfda-online.comepa.gov
While the environmental fate of pesticide transformation products is a recognized area of study, and Dalapon undergoes various degradation pathways nih.govchemicalbook.comepa.govorst.eduslideshare.net, the formation of this compound as a significant environmental transformation product from Dalapon acid or other precursors is not strongly supported by the provided search results. General esterification in the environment, particularly abiotic methylation, is less common than hydrolysis or microbial transformations.
Therefore, based on the available information, the primary environmental relevance of this compound appears to be its role in analytical chemistry for Dalapon detection, rather than its widespread occurrence or significant environmental behavior as a direct pollutant or major transformation product. Further research would be needed to fully understand the potential for environmental methylation of Dalapon or the formation and fate of this compound through other pathways in various environmental compartments.
Advanced Theoretical and Computational Chemistry Approaches for Dalapon Methyl Ester
Molecular Dynamics and Structure-Activity Relationship Modeling
Molecular Dynamics (MD) simulations are a computational technique used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics, MD can provide insights into the conformational flexibility of a molecule, its interactions with solvents or other molecules, and its dynamic behavior under different conditions. For Dalapon (B104946) methyl ester, MD simulations could be employed to study its behavior in various media, such as water or organic solvents, which is relevant to its environmental fate or its use in analytical methods. Understanding the preferred conformations and dynamics of Dalapon methyl ester in solution could inform its physical properties and potential interactions.
Structure-Activity Relationship (SAR) modeling is a computational approach that seeks to correlate the structural features of compounds with their biological or chemical activity. While the primary context of this compound in the provided search results relates to analytical chemistry rather than biological activity, SAR principles can be broadly applied to correlate structure with various properties, including physicochemical characteristics relevant to its behavior. For instance, if a series of halogenated propionic acid esters were studied, SAR modeling could potentially identify structural features that influence properties like volatility or solubility. Although direct SAR studies on this compound were not prominently found, the methodology is well-established for understanding how subtle structural changes impact compound behavior. Studies on other methyl esters, such as phenolic acid methyl esters or waldiomycin methyl ester, demonstrate the application of computational methods, including molecular dynamics and docking, to understand molecular interactions and properties related to activity or binding.
Quantum Chemical Calculations for Reaction Pathway Predictions
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed electronic description of molecules. These calculations can be used to determine molecular geometries, energies, and electronic properties. A significant application of quantum chemistry in the context of chemical compounds is the prediction of reaction pathways and mechanisms. By calculating the energies of reactants, transition states, and products, computational chemists can map out the potential energy surface of a reaction and determine the most energetically favorable pathways.
For this compound, quantum chemical calculations could be used to investigate its potential degradation pathways, such as hydrolysis back to dalapon, or other transformation reactions it might undergo in different environments. These calculations can provide insights into the feasibility and kinetics of such reactions, predicting transition state structures and activation energies. While computationally intensive, especially for complex systems, advanced quantum chemical methods allow for the study of reaction mechanisms at a fundamental level.
In Silico Prediction of Spectroscopic Properties and Chromatographic Behavior
In silico methods can also be used to predict various molecular properties, including spectroscopic data and chromatographic behavior. Predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) shifts or Infrared (IR) vibrational frequencies, through quantum chemical calculations can be invaluable for the identification and characterization of compounds. These predicted spectra can be compared with experimental data to confirm the identity and structure of a molecule.
Conclusion and Future Research Perspectives
Current Research Gaps and Unaddressed Questions Pertaining to Dalapon (B104946) Methyl Ester
Despite its role as an analytical target, several research gaps exist concerning Dalapon methyl ester itself. While analytical methods for its detection as a Dalapon derivative are established researchgate.netnemi.gov, there is less emphasis on its inherent chemical properties, potential environmental fate independent of its parent compound, or any unforeseen biochemical interactions it might have. For instance, the complete degradation pathways of this compound in various environmental matrices, distinct from the degradation of Dalapon acid, may warrant further study. Research on Dalapon acid has identified data gaps in areas such as product chemistry, residue chemistry, toxicology, ecological effects, and environmental fate, including hydrolysis, photodegradation, and metabolism epa.gov. While some of these gaps relate to the parent acid, understanding the behavior of the methyl ester derivative under different environmental conditions could provide a more complete picture. Questions remain regarding its stability, potential for bioaccumulation, and transformation products under specific environmental stresses beyond those relevant solely for analytical purposes.
Emerging Methodological Innovations and Analytical Paradigms
The analysis of this compound heavily relies on gas chromatography coupled with sensitive detectors researchgate.netnemi.govjfda-online.com. Future research could explore emerging methodological innovations to improve sensitivity, selectivity, and throughput. High-resolution mass spectrometry (HRMS), including techniques like GC high-resolution QTOFMS with soft ionization, offers enhanced molecular ion information and reduced fragmentation, which could potentially improve the identification and quantitation of this compound in complex matrices nih.gov. While GC-ECD is widely used due to its sensitivity to halogenated compounds nemi.govjfda-online.com, exploring alternative or complementary detection methods could be beneficial. The development of simpler, faster, and more sensitive methods for the determination of Dalapon and its methyl ester in water has been a focus, utilizing techniques like solid-phase extraction and GC-MS/MS researchgate.net. Future innovations might involve miniaturized analytical systems, novel solid-phase extraction materials optimized specifically for this compound, or hyphenated techniques combining different separation and detection principles. Research into alternative derivatization techniques driven by concerns over the toxic properties of traditional reagents used for Dalapon esterification also points towards potential future methodological advancements jfda-online.com.
Broader Implications for Environmental Chemical Analysis and Biochemical Research
The study of this compound, particularly in the context of its formation as an analytical derivative of Dalapon, has broader implications for environmental chemical analysis and biochemical research. In environmental analysis, the need for reliable and sensitive methods to detect herbicides and their transformation products is crucial for assessing environmental contamination and potential risks researchgate.netresearchgate.net. The methodologies developed for this compound analysis contribute to the broader field of trace organic analysis in complex environmental samples like water researchgate.netnemi.gov. Furthermore, understanding the behavior of methyl esters of chlorinated carboxylic acids, as exemplified by this compound, can inform the analytical strategies for other similar compounds, including haloacetic acids, which are significant disinfection by-products researchgate.netoup.com. In biochemical research, while this compound itself may not be a primary target, the techniques used for its analysis, such as derivatization and GC-MS, are fundamental tools for studying metabolic pathways, identifying biomarkers, and analyzing other small organic molecules in biological matrices. The challenges encountered and overcome in analyzing this compound can provide insights applicable to the analysis of other esterified metabolites or xenobiotics in biological systems.
Q & A
Q. How can response surface methodology (RSM) or Taguchi experimental design optimize this compound synthesis parameters?
- Methodological Answer : RSM identifies interactions between variables (e.g., temperature, catalyst concentration) through central composite designs. For example, a three-level factorial design evaluates optimal methanol-to-acid molar ratios (e.g., 6:1 to 12:1) and reaction temperatures (e.g., 60–80°C). Taguchi orthogonal arrays (e.g., L9) reduce experimental runs while maximizing data robustness. ANOVA prioritizes influential parameters, such as catalyst concentration (77.6% contribution in rapeseed methyl ester synthesis) .
- Data Example : In biodiesel studies, Taguchi optimization achieved 96.7% methyl ester yield by prioritizing catalyst concentration (1.5 wt%) and reaction temperature (60°C) over molar ratio .
Q. What experimental strategies address contradictions in this compound degradation kinetics across studies?
- Methodological Answer : Contradictions may arise from differences in pH, light exposure, or microbial activity. Controlled stability studies under standardized conditions (e.g., OECD Guideline 307 for soil degradation) are critical. Statistical tools like coefficient of variation (CV) analysis and pairwise comparisons (e.g., Tukey’s HSD test) identify outliers. Replicate experiments (n ≥ 3) and interlaboratory validation reduce bias .
- Data Example : Hydrolysis half-lives of this compound vary from 30 days (pH 7) to <7 days (pH 9), emphasizing the need for pH-controlled experimental setups .
Q. How do computational models predict the environmental fate of this compound?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate partition coefficients (log Kow) and biodegradation potential. Molecular dynamics simulations assess binding affinities to soil organic matter. Experimental validation uses radiolabeled ¹⁴C-Dalapon methyl ester to track mineralization rates in microcosm studies .
- Data Example : EPI Suite predictions suggest moderate mobility in soil (log Kow = 1.8), consistent with column leaching experiments showing 60% retention in loamy soils .
Guidelines for Data Presentation
- Tables : Include parameters such as reaction yields, detection limits, and statistical metrics (e.g., p-values, R²).
- Figures : Use line graphs for degradation kinetics or bar charts for parameter contributions (see Fig. 1 in for Taguchi S/N ratio trends).
- References : Follow MLA or ACS style for citations, prioritizing peer-reviewed journals over commercial databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
